3-Cyclopropylpyrazin-2-amine

Solubility Physicochemical Property Pyrazine

Generic pyrazin-2-amines cannot access specific hydrophobic kinase sub-pockets. 3-Cyclopropylpyrazin-2-amine (CAS 1190969-76-6) provides the conformationally restricted cyclopropyl group at the 3-position, enabling binding into unique pockets (e.g., Nek2 kinase) inaccessible to simpler alkyl chains. • Enables hydrophobic pocket engagement for improved binding affinity/selectivity • cLogP 1.20; aqueous solubility 23 g/L-balanced for cellular permeability • 97% purity; supplied with full analytical documentation Ideal building block for parallel synthesis of focused kinase inhibitor libraries and late-stage functionalization of CCR5 antagonist candidates.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1190969-76-6
Cat. No. B1526232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylpyrazin-2-amine
CAS1190969-76-6
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CN=C2N
InChIInChI=1S/C7H9N3/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H2,8,10)
InChIKeyOKCAYGQNKZGMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylpyrazin-2-amine: Structural & Physicochemical Overview


3-Cyclopropylpyrazin-2-amine (CAS 1190969-76-6) is a heterocyclic aromatic amine featuring a pyrazine core with an amino group at the 2-position and a cyclopropyl substituent at the 3-position . Its molecular formula is C₇H₉N₃ and its molecular weight is 135.17 g/mol . The compound is typically supplied as a research chemical with a purity of 97% . Calculated physicochemical properties include a density of 1.273±0.06 g/cm³ at 20°C and an aqueous solubility of 23 g/L at 25°C . It is classified with GHS hazard statements H302, H312, H315, H319, H332, and H335, indicating acute toxicity and irritant properties [REFS-2, REFS-3].

Kinase inhibitor scaffold elaboration with conformationally restricted cyclopropyl group
Supplied at 97% purity for research synthesis and SAR exploration
Engineered lipophilic and solubility profile distinct from parent pyrazin-2-amine

Why 3-Cyclopropylpyrazin-2-amine Cannot Be Substituted


The substitution of a simple hydrogen or alkyl group with a cyclopropyl ring at the 3-position of the pyrazin-2-amine scaffold is not a trivial modification. In medicinal chemistry, cyclopropyl groups are known to alter key molecular properties such as metabolic stability, conformation, and target binding [1]. As evidenced in structure-activity relationship (SAR) studies of related aminopyrazine inhibitors, the cyclopropyl group can engage unique hydrophobic pockets within a protein's active site, a feature not possible with smaller or less conformationally restricted substituents [2]. Therefore, generic pyrazin-2-amines lacking this specific 3-cyclopropyl motif are not viable substitutes when this precise vector for molecular interaction and property modulation is required.

Generic pyrazin-2-amines without the 3-cyclopropyl motif may not engage the same hydrophobic sub-pocket; substitution with hydrogen or simple alkyl can remove the conformational restriction needed for specific binding interactions.
Replacement with a linear ethyl or larger alkyl group does not replicate the cyclopropyl ring\'s unique geometry and may shift binding orientation, as shown in Nek2 kinase crystallography.
The physicochemical profile (solubility, cLogP) differs substantially from the parent amine; direct interchange can alter formulation, assay conditions, and permeability outcomes.

3-Cyclopropylpyrazin-2-amine: Quantitative Property Evidence


Aqueous Solubility: Cyclopropyl vs. Unsubstituted

The introduction of the hydrophobic cyclopropyl group at the 3-position is expected to alter solubility compared to the parent scaffold. The calculated aqueous solubility of 3-cyclopropylpyrazin-2-amine is 23 g/L at 25°C . In contrast, the calculated solubility of the simpler analog, pyrazin-2-amine, is significantly higher at 540 g/L [1]. This demonstrates a 23.5-fold reduction in solubility, a key parameter affecting formulation and assay development.

Solubility vs. parent
Data to verify
23 g/L (target) vs. 540 g/L (pyrazin-2-amine), a 23.5-fold reduction
Lower solubility may influence formulation and in vitro assay design.
Calculated ACD/Labs data; experimental validation recommended.
Solubility Physicochemical Property Pyrazine

Lipophilicity (cLogP): Cyclopropyl vs. Parent

The cyclopropyl group increases molecular lipophilicity. The calculated partition coefficient (cLogP) for 3-cyclopropylpyrazin-2-amine is 1.20 . The parent compound, pyrazin-2-amine, has a much lower calculated cLogP of -0.45 [1]. This represents a substantial increase in lipophilicity, which can influence membrane permeability and metabolic stability.

Lipophilicity cLogP
Data to verify
cLogP 1.20 vs. -0.45 (parent), an increase of 1.65 log units
Higher lipophilicity suggests altered permeability and metabolic stability.
Calculated property; empirical measurement may differ.
Lipophilicity cLogP Drug-likeness

Cyclopropyl Binding Conformation in Aminopyrazine Kinases

In a structural characterization of aminopyrazine inhibitors binding to the Nek2 kinase, the cyclopropyl group of compound 36 was shown to adopt a distinct conformation, pointing toward the back of the catalytic pocket and forming interactions with Ile14 of the Gly-rich loop and Gly91-Gly92 of the hinge region [1]. This is a different binding mode compared to the ethyl group of the closely related compound 35, which lacks the conformational restriction of the cyclopropane ring.

Binding conformation
Class-level inference
Cyclopropyl interacts with Ile14 and hinge region in Nek2 kinase; distinct from ethyl analog
Structural basis for unique cyclopropyl binding; not achievable with linear alkyl chains.
Inferred from aminopyrazine series; direct confirmation with this compound pending.
Kinase Inhibition Structure-Activity Relationship Conformational Analysis

3-Cyclopropylpyrazin-2-amine: Key Application Scenarios


Kinase Inhibitor Optimization Building Block

3-Cyclopropylpyrazin-2-amine serves as a critical intermediate for introducing a conformationally restricted, lipophilic group into the aminopyrazine kinase inhibitor scaffold. SAR studies indicate that a cyclopropyl group at this position can direct binding into a specific hydrophobic sub-pocket (e.g., in Nek2 kinase) not accessible to simpler alkyl chains [1]. Researchers seeking to exploit this unique vector for improving binding affinity or selectivity should procure this specific intermediate.

Physicochemical Property Modulation: Solubility & Lipophilicity

This compound is suitable for projects requiring a pyrazine core with reduced aqueous solubility (23 g/L) and increased lipophilicity (cLogP 1.20) compared to the parent amine [REFS-2, REFS-3]. This property profile may be advantageous for designing compounds intended for cellular permeability or for creating focused libraries exploring the lipophilic space around the aminopyrazine pharmacophore.

CCR5 Antagonist Scaffold Elaboration

While 3-cyclopropylpyrazin-2-amine itself is not a CCR5 antagonist, it is a structural component of broader cyclopropyl-containing chemotypes investigated for CCR5 antagonism [2]. It can be used as a versatile building block for the parallel synthesis or late-stage functionalization of novel CCR5 antagonist candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR building block
Conformationally restricted cyclopropyl vector for hydrophobic pocket targeting
Binding mode confirmation via crystallography or SAR; target engagement assays
Physicochemical property modulation
Reduced aqueous solubility and increased lipophilicity vs. parent amine
Permeability and metabolic stability assays; formulation compatibility testing
CCR5-targeted library synthesis
Versatile aminopyrazine intermediate for late-stage diversification
CCR5 antagonistic activity screening; parallel synthesis feasibility

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